Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate
Overview
Description
Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate is an organic compound that belongs to the pyridine family It is characterized by a pyridine ring substituted with an ethyl ester group at the 4-position and a hydroxymethyl group at the 2-position
Mechanism of Action
Mode of Action
It’s worth noting that its structural analog, Methyl nicotinate, is known to act as a peripheral vasodilator, enhancing local blood flow at the site of application
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
If it acts similarly to Methyl nicotinate, it may cause vasodilation and increased blood flow at the site of application .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(hydroxymethyl)pyridine-4-carboxylate typically involves the esterification of 2-(hydroxymethyl)pyridine-4-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-(carboxymethyl)pyridine-4-carboxylic acid.
Reduction: 2-(hydroxymethyl)pyridine-4-methanol.
Substitution: 2-(hydroxymethyl)-3-nitropyridine-4-carboxylate.
Scientific Research Applications
Ethyl 2-(hydroxymethyl)pyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(hydroxymethyl)pyridine-4-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-(Hydroxymethyl)pyridine-4-carboxylic acid: Lacks the ester group, making it more polar and less lipophilic.
Ethyl 2-(hydroxymethyl)pyridine-3-carboxylate: The ester group is at the 3-position instead of the 4-position, affecting its reactivity and interactions.
Uniqueness
This compound is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 2-(hydroxymethyl)pyridine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)7-3-4-10-8(5-7)6-11/h3-5,11H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVOAWVPVKOQSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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